molecular formula C7H11N2OP B2392432 (5-Aminopyridin-2-yl)dimethylphosphine oxide CAS No. 2411314-70-8

(5-Aminopyridin-2-yl)dimethylphosphine oxide

Cat. No.: B2392432
CAS No.: 2411314-70-8
M. Wt: 170.152
InChI Key: SGJUYKWGBTXKAC-UHFFFAOYSA-N
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Description

(5-Aminopyridin-2-yl)dimethylphosphine oxide is a chemical compound that belongs to the class of organophosphorus compounds. It is a colorless to yellowish liquid that is soluble in water and organic solvents. This compound is widely used in various fields, including medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Aminopyridin-2-yl)dimethylphosphine oxide typically involves the phosphorylation of pyridin-3-amine. One common method is the reaction of pyridin-3-amine with dimethylphosphoryl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is then subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

(5-Aminopyridin-2-yl)dimethylphosphine oxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction can produce amine derivatives .

Scientific Research Applications

(5-Aminopyridin-2-yl)dimethylphosphine oxide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions, including cross-coupling reactions and the synthesis of heterocyclic compounds.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals .

Mechanism of Action

The mechanism of action of (5-Aminopyridin-2-yl)dimethylphosphine oxide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its phosphoryl group can form covalent bonds with target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-Dimethylphosphorylpyridin-2-amine
  • 6-Dimethylphosphorylpyridin-4-amine
  • 6-Dimethylphosphorylpyridin-5-amine

Comparison

(5-Aminopyridin-2-yl)dimethylphosphine oxide is unique due to its specific substitution pattern on the pyridine ring. This structural feature influences its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it suitable for specific applications where other compounds may not be as effective .

Properties

IUPAC Name

6-dimethylphosphorylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N2OP/c1-11(2,10)7-4-3-6(8)5-9-7/h3-5H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJUYKWGBTXKAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=NC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N2OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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